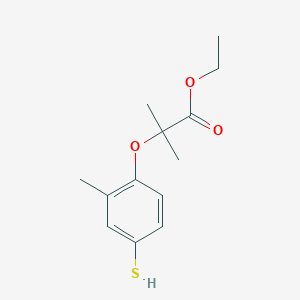
Ethyl 2-methyl-2-(2-methyl-4-sulfanylphenoxy)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-methyl-2-(2-methyl-4-sulfanyl-phenoxy)propanoate is an organic compound classified as an ester. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents. This particular ester features a complex structure with a sulfanyl group attached to a phenoxy ring, making it unique in its chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-methyl-2-(2-methyl-4-sulfanyl-phenoxy)propanoate typically involves the esterification of 2-methyl-4-sulfanylphenol with ethyl 2-methyl-2-bromopropanoate. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar esterification reactions but on a larger scale. Continuous flow reactors and automated systems can be employed to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-methyl-2-(2-methyl-4-sulfanyl-phenoxy)propanoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-methyl-2-(2-methyl-4-sulfanyl-phenoxy)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of fragrances and flavoring agents.
Wirkmechanismus
The mechanism of action of ethyl 2-methyl-2-(2-methyl-4-sulfanyl-phenoxy)propanoate involves its interaction with specific molecular targets. The sulfanyl group can form hydrogen bonds and interact with various enzymes and receptors, influencing biological pathways. The ester group can undergo hydrolysis, releasing the active phenoxy compound, which can further interact with cellular components .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl acetate: A simpler ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity smell, used in flavoring agents.
Ethyl benzoate: An ester with a benzene ring, used in perfumes and as a solvent.
Uniqueness
Ethyl 2-methyl-2-(2-methyl-4-sulfanyl-phenoxy)propanoate is unique due to the presence of the sulfanyl group attached to the phenoxy ring. This structural feature imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C13H18O3S |
|---|---|
Molekulargewicht |
254.35 g/mol |
IUPAC-Name |
ethyl 2-methyl-2-(2-methyl-4-sulfanylphenoxy)propanoate |
InChI |
InChI=1S/C13H18O3S/c1-5-15-12(14)13(3,4)16-11-7-6-10(17)8-9(11)2/h6-8,17H,5H2,1-4H3 |
InChI-Schlüssel |
YVCDWJQGSCWPGH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C)(C)OC1=C(C=C(C=C1)S)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















